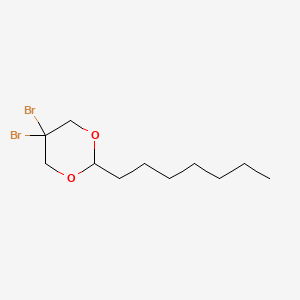

5,5-Dibromo-2-heptyl-1,3-dioxane

Description

Properties

CAS No. |

62787-10-4 |

|---|---|

Molecular Formula |

C11H20Br2O2 |

Molecular Weight |

344.08 g/mol |

IUPAC Name |

5,5-dibromo-2-heptyl-1,3-dioxane |

InChI |

InChI=1S/C11H20Br2O2/c1-2-3-4-5-6-7-10-14-8-11(12,13)9-15-10/h10H,2-9H2,1H3 |

InChI Key |

RQVYGTCQKKAPFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1OCC(CO1)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dibromo-2-heptyl-1,3-dioxane typically involves the bromination of 2-heptyl-1,3-dioxane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5,5-positions of the dioxane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 5,5-Dibromo-2-heptyl-1,3-dioxane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Reactions: Formation of azido or thiol derivatives.

Oxidation Reactions: Formation of oxides or hydroxylated products.

Reduction Reactions: Formation of de-brominated compounds.

Scientific Research Applications

5,5-Dibromo-2-heptyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dibromo-2-heptyl-1,3-dioxane involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring provides a stable framework for various chemical transformations. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Methyl Groups

- 5,5-Dimethyl-1,3-dioxane (): The dimethyl substituents at the 5,5-positions increase steric hindrance, stabilizing the dioxane ring. For example, 5,5-dimethyl-1,3-dioxane undergoes isomerization to 2,2-dimethyl-3-methoxypropanal via ion rearrangement mechanisms, with an energy difference of 2.2 kcal/mol between one- and two-stage pathways .

Alkyl Chain Length and Branching at Position 2

- 5,5-Dimethyl-2-octyl-1,3-dioxane (): With an octyl chain at position 2, this compound has a boiling point of 122–142°C and a density of 0.92 g/mL. The longer alkyl chain increases hydrophobicity, making it suitable for applications in nonpolar solvents or surfactants . Comparatively, 5,5-dibromo-2-heptyl-1,3-dioxane’s shorter heptyl chain may reduce lipophilicity but enhance solubility in moderately polar solvents.

Data Table: Comparative Analysis

Research Implications and Gaps

- Synthetic Challenges: The synthesis of this compound may require optimization to avoid side reactions, as seen in dioxane-related esterification by-products (e.g., 5,5-dimethyl-1,3-dioxane-2-ethanol) .

- Environmental Impact : Brominated dioxanes warrant ecotoxicological studies, given the aquatic toxicity of brominated hydantoins (e.g., 1,3-dibromo-5,5-dimethylhydantoin) .

Q & A

Q. What are the optimal synthetic routes for 5,5-Dibromo-2-heptyl-1,3-dioxane, and how can regioselectivity be ensured during bromination?

Methodological Answer: The synthesis typically involves bromination of a precursor (e.g., 2-heptyl-1,3-dioxane) using brominating agents like molecular bromine (Br₂) or dibromohydantoin derivatives (e.g., 1,3-dibromo-5,5-dimethylhydantoin) under controlled conditions. To ensure regioselective dibromination at the 5,5-positions:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction resolves stereochemistry and Br⋯Br/Br⋯H non-covalent interactions (common in brominated dioxanes) with a resolution threshold of ≤0.90 Å .

- ¹H/¹³C NMR identifies substituent effects: Downfield shifts (~4.5–5.5 ppm) in ¹H NMR indicate proximity to Br atoms.

- Mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₈Br₂O₂: ~356.0 g/mol) and isotopic patterns for Br .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact (acute toxicity: oral LD₅₀ ~250 mg/kg) .

- Ventilation: Use fume hoods to avoid inhalation of dust/volatiles.

- Spill management: Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How do Br⋯Br and C—H⋯Br interactions influence the reactivity and crystal packing of this compound?

Methodological Answer:

- Br⋯Br contacts (3.4–3.6 Å) stabilize crystal lattices via halogen bonding, observed in X-ray structures of analogous brominated dioxanes. These interactions reduce solubility in nonpolar solvents .

- C—H⋯Br hydrogen bonds (2.7–3.0 Å) direct regioselective reactivity in nucleophilic substitutions. Computational tools (e.g., DFT) model these interactions to predict reaction pathways .

Q. How can contradictions in thermal stability data for brominated dioxanes be resolved during experimental design?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 75°C vs. 197–199°C for related compounds) arise from:

- Impurity profiles: Use HPLC (>98% purity) to eliminate side products affecting stability .

- Atmospheric control: Conduct thermogravimetric analysis (TGA) under inert gas (N₂/Ar) to suppress oxidative degradation .

- Isothermal studies: Compare degradation kinetics at fixed temperatures to identify autocatalytic decomposition pathways .

Q. What mechanistic insights explain the compound’s behavior in cross-coupling reactions, and how can side products be minimized?

Methodological Answer:

- Bromine as a leaving group: In Suzuki-Miyaura couplings, Br substituents undergo Pd-catalyzed substitution. Side products (e.g., debrominated dioxane) form due to:

- Mitigation strategies:

Q. How do steric effects from the heptyl group impact the compound’s conformational flexibility and biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.